Cas no 543-24-8 (2-acetamidoacetic acid)

2-Acetamidoacetic acid is a versatile organic compound with significant applications in the synthesis of pharmaceuticals and fine chemicals. It serves as a key intermediate for the production of various amino acids and biologically active compounds. The compound's ease of synthesis and its ability to form stable amide linkages make it an invaluable tool in chemical research and development. Its purity and consistent quality are crucial for ensuring the reliability of downstream processes.
2-acetamidoacetic acid structure
2-acetamidoacetic acid structure
商品名:2-acetamidoacetic acid
CAS番号:543-24-8
MF:C4H7NO3
メガワット:117.1033
MDL:MFCD00004275
CID:38213
PubChem ID:10972

2-acetamidoacetic acid 化学的及び物理的性質

名前と識別子

    • N-Acetylglycine
    • Acetamidoacetic acid
    • Ac-Gly-OH
    • Aceturic acid
    • Acetyl-glycin
    • N-Acetyl-glycine
    • 2-(Acetylamino)acetic acid
    • 2-Acetamidoacetic acid
    • Acetylglycine
    • AC GLY
    • ACETOGLYCINE
    • ACETYGLYCINE
    • acetylaminoacetic acid
    • ACETYL-GLYCINE
    • AC-GLYCINE
    • CH3CONHCH2COOH
    • N-acetyl-Gly
    • N-Ac-Gly-OH
    • Glycine, N-acetyl-
    • Acetylglycocoll
    • Ethanoylaminoethanoic acid
    • (acetylamino)acetic acid
    • 2-acetamidoacetate
    • OKJIRPAQVSHGFK-UHFFFAOYSA-N
    • aceturate
    • Glycine, N-(1-hydroxyethylidene)-
    • acetamidoacetate
    • N-acetylglycine sodium salt
    • InChI=1/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8
    • UNII-U2UT4677KR
    • 15N-acetylglycine a-radical
    • SCHEMBL5876
    • EU-0096429
    • bmse000610
    • AI3-17738
    • AB00351
    • AB00374931-04
    • doi:10.14272/OKJIRPAQVSHGFK-UHFFFAOYSA-N.1
    • SY013515
    • 543-24-8
    • AB00374931-02
    • AS-12785
    • Q15634040
    • DTXSID2043793
    • AM81782
    • 10.14272/OKJIRPAQVSHGFK-UHFFFAOYSA-N.1
    • AB-131/40177771
    • A0093
    • MFCD00004275
    • CHEBI:40410
    • FT-0629819
    • F0921-6976
    • NSC7605
    • CHEMBL289004
    • s3098
    • BDBM82197
    • CS-W020121
    • NS00015106
    • ACETYLAMINO-ACETIC ACID
    • EN300-18561
    • NSC 7605
    • ACETURIC ACID [MI]
    • AKOS000118774
    • ethanoylaminoethanoate
    • NSC-7605
    • AC-24104
    • NCGC00320093-01
    • N-Acetylglycine, ReagentPlus(R), 99%
    • A-1250
    • N-acetyl glycine
    • N-Acetylglycine Acetylglycine Acetamidoacetic acid
    • EINECS 208-839-6
    • AC8343
    • Acetyl Glycine
    • U2UT4677KR
    • 19FC14B9-9BF4-46B1-9A63-D3B6CFB535ED
    • N-Acetylglycine, Vetec(TM) reagent grade, 98%
    • DB02713
    • HY-Y0069
    • Z85886676
    • N-Acetylglycine,99%
    • acetylaminoacetate
    • DTXCID0023793
    • DB-030111
    • Acetylamino-acetate
    • Acetamidoacetic acid; Aceturic acid; Aceturic acid; Acetamidoacetic acid
    • NAcetylglycine
    • BBL020087
    • STK256622
    • ALBB-019763
    • Glycine, Nacetyl
    • 2-acetamidoacetic acid
    • MDL: MFCD00004275
    • インチ: 1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8)
    • InChIKey: OKJIRPAQVSHGFK-UHFFFAOYSA-N
    • ほほえんだ: O([H])C(C([H])([H])N([H])C(C([H])([H])[H])=O)=O
    • BRN: 774114

計算された属性

  • せいみつぶんしりょう: 117.04300
  • どういたいしつりょう: 117.042593
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 8
  • 回転可能化学結合数: 2
  • 複雑さ: 110
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 2
  • トポロジー分子極性表面積: 66.4
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.2

じっけんとくせい

  • 色と性状: ホワイトニードルクリスタル
  • 密度みつど: 1.3886 (rough estimate)
  • ゆうかいてん: 207-209 °C (lit.)
  • ふってん: 405.1℃ at 760 mmHg
  • フラッシュポイント: 131.7±27.9 °C
  • 屈折率: 1.4540 (estimate)
  • ようかいど: 26.3g/l
  • すいようせい: 2.7 g/100 mL (15 ºC)
  • PSA: 66.40000
  • LogP: -0.40200
  • 酸性度係数(pKa): 3.669(at 25℃)
  • じょうきあつ: 0.0±1.4 mmHg at 25°C
  • マーカー: 80
  • ようかいせい: 水とアルコールに溶解し、アセトン、氷酢酸、クロロホルムに微溶解し、エーテルとベンゼンに溶解しない

2-acetamidoacetic acid セキュリティ情報

2-acetamidoacetic acid 税関データ

  • 税関コード:29241900
  • 税関データ:

    中国税関コード:

    2924199090

    概要:

    2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-acetamidoacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AAPPTec
AAG001-100g
Ac-Gly-OH
543-24-8
100g
$50.00 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4822-500 mg
N-Acetylglycine
543-24-8 99.48%
500MG
¥395.00 2022-02-28
TRC
A178260-100000mg
N-Acetylglycine
543-24-8
100g
$ 287.00 2023-04-19
abcr
AB131165-500 g
N-Acetylglycine, 99% (Ac-Gly-OH); .
543-24-8 99%
500g
€117.40 2023-05-10
Life Chemicals
F0921-6976-2.5g
2-acetamidoacetic acid
543-24-8 95%+
2.5g
$40.0 2023-09-07
Key Organics Ltd
AS-12785-5MG
N-Acetylglycine
543-24-8 >98%
5mg
£42.00 2025-02-09
Larodan
41-0203-9-100mg
Acetylglycine
543-24-8 >98%
100mg
€334.00 2025-03-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4822-1 mL * 10 mM (in DMSO)
N-Acetylglycine
543-24-8 99.48%
1 mL * 10 mM (in DMSO)
¥485.00 2022-02-28
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
V900686-100G
2-acetamidoacetic acid
543-24-8 98%
100g
¥98.59 2023-09-06
Life Chemicals
F0921-6976-0.5g
2-acetamidoacetic acid
543-24-8 95%+
0.5g
$19.0 2023-09-07

2-acetamidoacetic acid 合成方法

2-acetamidoacetic acid 関連文献

2-acetamidoacetic acidに関する追加情報

Introduction to 2-acetamidoacetic acid (CAS No. 543-24-8)

2-acetamidoacetic acid, chemically known by its CAS number 543-24-8, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, with the molecular formula C₄H₇NO₃, features an amide functional group attached to an acetic acid backbone, making it a versatile intermediate in synthetic chemistry and a subject of considerable interest in medicinal research. Its unique structural properties have positioned it as a valuable building block in the development of various bioactive molecules.

The synthesis of 2-acetamidoacetic acid typically involves the reaction of gluconoic acid or its derivatives with ammonia or ammonium salts under controlled conditions. Alternatively, it can be produced via the hydrolysis of N-acetylglycine, another compound that shares structural similarities but with different reactivity profiles. The availability of multiple synthetic routes underscores its importance as a precursor in industrial and laboratory-scale applications.

In recent years, 2-acetamidoacetic acid has garnered attention for its role in the development of novel therapeutic agents. Its amide group provides a reactive site for further functionalization, enabling the creation of more complex molecules with targeted biological activities. For instance, derivatives of this compound have been explored as potential inhibitors of certain enzymes implicated in inflammatory and metabolic disorders. The ability to modify its structure allows chemists to fine-tune properties such as solubility, stability, and bioavailability, making it an attractive candidate for drug design.

One particularly fascinating application of 2-acetamidoacetic acid is in the field of protease inhibition. Proteases are enzymes that play crucial roles in various physiological processes, including digestion and immune responses. Dysregulation of these enzymes is often associated with diseases such as cancer and autoimmune disorders. Researchers have leveraged the amide moiety of 2-acetamidoacetic acid to develop peptidomimetics—molecules that mimic the structure of natural peptides but with enhanced stability and specificity. These peptidomimetics are designed to bind tightly to target proteases, thereby inhibiting their activity and mitigating disease symptoms.

Another area where 2-acetamidoacetic acid has made significant contributions is in the synthesis of antibiotics. The amide group serves as a scaffold for introducing pharmacophores that interact with bacterial enzymes essential for survival. By modifying the side chains attached to the acetic acid backbone, chemists can generate compounds with broad-spectrum antimicrobial activity. This approach has been particularly valuable in addressing rising concerns about antibiotic resistance, where novel therapeutic strategies are urgently needed.

The chemical versatility of 2-acetamidoacetic acid also extends to its role as a chelating agent. Transition metals such as copper and iron often participate in pathological processes, including oxidative stress and cellular signaling. By coordinating with these metals, derivatives of 2-acetamidoacetic acid can act as metal chelators, sequestering potentially harmful ions and preventing them from causing damage. This property has been exploited in the development of treatments for metal poisoning and in efforts to enhance the efficacy of metal-based anticancer drugs.

Recent advancements in computational chemistry have further enhanced the utility of 2-acetamidoacetic acid as a drug development tool. Molecular modeling techniques allow researchers to predict how modifications to its structure will affect its interactions with biological targets. This high-throughput virtual screening accelerates the discovery process by identifying promising candidates for further experimental validation. Such computational approaches are particularly valuable when combined with traditional synthetic methods, enabling more efficient and targeted drug discovery campaigns.

The pharmaceutical industry has also recognized the potential of 2-acetamidoacetic acid as a key intermediate in producing active pharmaceutical ingredients (APIs). Its cost-effective synthesis and compatibility with various functionalization strategies make it an economical choice for large-scale production. Companies specializing in custom synthesis often prioritize this compound due to its broad applicability across multiple therapeutic areas.

In conclusion, 2-acetamidoacetic acid (CAS No. 543-24-8) represents a cornerstone in modern pharmaceutical chemistry. Its unique structural features enable diverse applications ranging from protease inhibition to antibiotic development and metal chelation. As research continues to uncover new biological functions and synthetic possibilities, this compound is poised to remain at the forefront of medicinal chemistry innovation.

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